2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one
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Overview
Description
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one is a heterocyclic compound with a molecular formula of C8H8OS and a molecular weight of 152.22 g/mol . It is characterized by a five-membered ring structure containing sulfur, which is a common feature in thiophene derivatives . This compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylcyclopentanone with sulfur and a suitable oxidizing agent . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of organic semiconductors, the compound’s electronic properties play a crucial role in its function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
67838-96-4 |
---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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